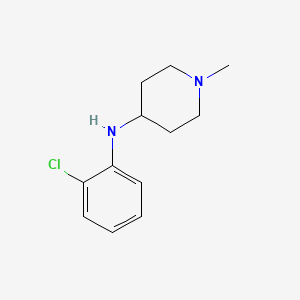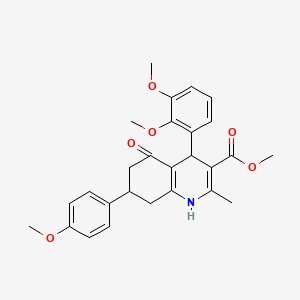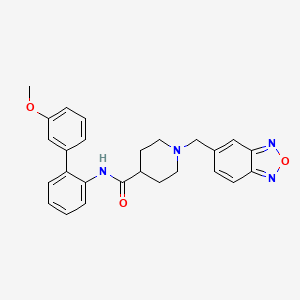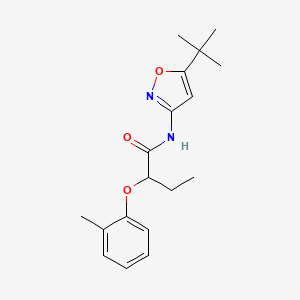![molecular formula C12H24N2O B5143524 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, also known as MPPE, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitter receptors in the brain. In
Wirkmechanismus
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of GABA in the brain. GABA is the main inhibitory neurotransmitter in the brain, and its activity is essential for the regulation of anxiety, sleep, and muscle tone. By enhancing the activity of GABA-A receptors, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can reduce anxiety and promote relaxation.
Biochemical and Physiological Effects
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including the ability to reduce anxiety, promote relaxation, and reduce alcohol intake. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has several advantages for use in lab experiments, including its ability to modulate the activity of GABA-A receptors and its potential applications in the treatment of alcohol addiction and epilepsy. However, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol also has several limitations, including its relatively low potency and the need for high concentrations to achieve significant effects.
Zukünftige Richtungen
There are several future directions for research on 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol, including the development of more potent analogs, the investigation of its potential applications in the treatment of anxiety disorders, and the exploration of its mechanisms of action in the brain. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol may also have potential applications in the treatment of other neurological disorders, such as depression and schizophrenia. Overall, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol is a promising compound with a wide range of potential scientific research applications.
Synthesemethoden
The synthesis of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be achieved through several methods, including the reaction of 4-(3-methylcyclopentyl)piperazine with ethylene oxide or the reaction of 2-chloroethanol with 4-(3-methylcyclopentyl)piperazine. The yield of 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol can be improved by using a solvent such as dimethylformamide or dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific research areas, including neuroscience, pharmacology, and toxicology. In neuroscience, 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of anxiety, sleep, and muscle tone. 2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol has also been studied for its potential applications in the treatment of alcohol addiction, as it has been shown to reduce alcohol intake in animal models.
Eigenschaften
IUPAC Name |
2-[4-(3-methylcyclopentyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-11-2-3-12(10-11)14-6-4-13(5-7-14)8-9-15/h11-12,15H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMMEASNTBESRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylcyclopentyl)piperazin-1-yl]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-acetylphenoxy)methyl]-N-[2-(1H-benzimidazol-2-yl)ethyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5143446.png)
![1-(4-ethylphenyl)-5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143456.png)

![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5143473.png)
![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)


![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)